molecular formula C26H23N3O3 B11475176 2-{4-[(1E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-6-phenyl-1,3,5-triazin-2-yl}phenol

2-{4-[(1E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-6-phenyl-1,3,5-triazin-2-yl}phenol

Cat. No.: B11475176
M. Wt: 425.5 g/mol
InChI Key: HJWCNSJTKISPHD-BMRADRMJSA-N
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Description

2-{4-[(1E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-6-phenyl-1,3,5-triazin-2-yl}phenol is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with phenyl and phenol groups, as well as a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-6-phenyl-1,3,5-triazin-2-yl}phenol typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution Reactions: The phenyl and phenol groups are introduced via nucleophilic aromatic substitution reactions. These reactions often require the presence of a base and elevated temperatures to proceed efficiently.

    Introduction of the Dimethoxyphenyl Group: This step involves the use of a Heck reaction, where the dimethoxyphenyl group is coupled to the triazine ring using palladium catalysts and appropriate ligands.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and dimethoxyphenyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the triazine ring or the double bond in the prop-1-en-2-yl group, resulting in various reduced forms of the compound.

    Substitution: The compound is susceptible to electrophilic and nucleophilic substitution reactions, especially at the phenol and triazine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions that may include the use of catalysts and solvents like dichloromethane or ethanol.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of the phenol group makes it a candidate for interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The triazine ring is a common motif in many pharmacologically active compounds.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 2-{4-[(1E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-6-phenyl-1,3,5-triazin-2-yl}phenol exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the triazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(1E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-6-methyl-1,3,5-triazin-2-yl}phenol
  • 2-{4-[(1E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-6-ethyl-1,3,5-triazin-2-yl}phenol
  • 2-{4-[(1E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-6-chloro-1,3,5-triazin-2-yl}phenol

Uniqueness

The uniqueness of 2-{4-[(1E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-6-phenyl-1,3,5-triazin-2-yl}phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the dimethoxyphenyl group with the triazine ring and phenol group creates a versatile scaffold for further functionalization and application in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

2-[4-[(E)-1-(3,4-dimethoxyphenyl)prop-1-en-2-yl]-6-phenyl-1,3,5-triazin-2-yl]phenol

InChI

InChI=1S/C26H23N3O3/c1-17(15-18-13-14-22(31-2)23(16-18)32-3)24-27-25(19-9-5-4-6-10-19)29-26(28-24)20-11-7-8-12-21(20)30/h4-16,30H,1-3H3/b17-15+

InChI Key

HJWCNSJTKISPHD-BMRADRMJSA-N

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)OC)OC)/C2=NC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OC)OC)C2=NC(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4

Origin of Product

United States

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